![molecular formula C14H18N4O2S B2896379 N-cycloheptyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide CAS No. 1286709-33-8](/img/structure/B2896379.png)
N-cycloheptyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Oxadiazoles and thiazoles are important heterocyclic compounds that are frequently encountered in active pharmaceutical ingredients . They have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The 1,2,4-oxadiazole ring is a well-known pharmacophore. Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole .Chemical Reactions Analysis
1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Applications De Recherche Scientifique
Anticancer Potential
Research has highlighted the design, synthesis, and evaluation of related compounds for anticancer activity against several cancer cell lines. For example, a study explored substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, showing moderate to excellent anticancer activity in vitro against breast, lung, colon, and ovarian cancer cell lines, surpassing the reference drug etoposide in some cases (Ravinaik et al., 2021).
Cystic Fibrosis Therapy
Compounds with a structure involving cycloheptathiazolothiazole, similar in complexity to the query molecule, were synthesized and evaluated for their ability to correct defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. This research found that certain bithiazole analogs significantly improved corrector activity, indicating potential applications in cystic fibrosis therapy (Yu et al., 2008).
Anti-HIV Activity
A series of compounds derived from arylthiazolyl carbohydrazide analogs, incorporating elements of the 1,3,4-oxadiazole structure, were synthesized and assessed for their anti-HIV activity. Although most compounds showed no activity, a few displayed inhibitory effects against HIV-1, highlighting the potential for designing new anti-HIV agents (Zia et al., 2012).
Antiepileptic Activity
Investigations into limonene and citral-based 1,3,4-oxadiazoles have shown promising results for antiepileptic activity. These compounds were tested using various seizure models, and some demonstrated significant anticonvulsant effects, suggesting the importance of the oxadiazole scaffold in developing new antiepileptic drugs (Rajak et al., 2013).
Antibacterial Agents
Research into 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, a class including structures similar to the query compound, has revealed promising antibacterial agents. Some synthesized compounds showed significant activity against Staphylococcus aureus and Bacillus subtilis, highlighting the therapeutic potential of these derivatives (Palkar et al., 2017).
Orientations Futures
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . This could potentially include the synthesis of “N-cycloheptyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide”.
Propriétés
IUPAC Name |
N-cycloheptyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-9-15-13(20-18-9)11-8-21-14(17-11)12(19)16-10-6-4-2-3-5-7-10/h8,10H,2-7H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHHDZBFXUIUGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CSC(=N2)C(=O)NC3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.